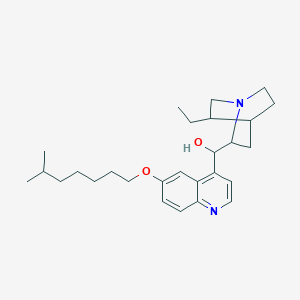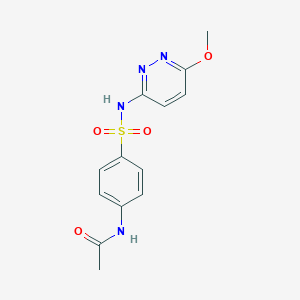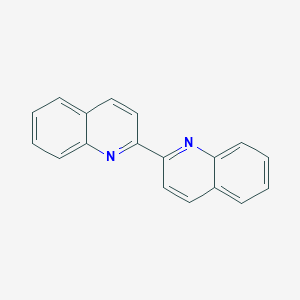
2,2'-Biquinolina
Descripción general
Descripción
2,2'-Biquinoline is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule consisting of two quinoline units connected at the 2-position, which allows it to act as a chelating ligand in coordination chemistry. The compound and its derivatives have been explored for their luminescent properties and their ability to form complexes with various metals .
Synthesis Analysis
The synthesis of 2,2'-biquinoline derivatives has been achieved through different methods. One approach involves the reaction of 1-aryl tetrazoles with internal alkynes, catalyzed by rhodium(III) and mediated by copper(II), to produce multisubstituted 2-aminoquinolines, which can be further modified to obtain biquinoline structures . Another method reported the synthesis of 2,2'-biquinolines with various substituents at the 4,4'-position, which were then used to form luminescent silver(I) complexes . Additionally, 3,3'-bridged derivatives of 2,2'-biquinoline have been prepared, leading to the synthesis of corresponding copper(I) complexes .
Molecular Structure Analysis
Structural studies of 2,2'-biquinoline derivatives have been conducted using techniques such as single crystal X-ray diffraction. These studies have revealed that the biquinoline ligands behave as chelated ligands towards silver(I) ions, irrespective of the substituents. The coordination sphere of the silver(I) is completed by solvent molecules and other groups, resulting in neutral or ionic species . For copper(I) complexes, variations in the bridging units between the biquinoline moieties lead to differences in planarity and electronic properties .
Chemical Reactions Analysis
2,2'-Biquinoline and its derivatives participate in various chemical reactions, forming complexes with different metals. For instance, silver(I) complexes with 2,2'-biquinoline exhibit interesting emission properties, with the nature of the substituents on the biquinoline units affecting the color of the emitted light . Copper(I) complexes show variations in electronic absorption and oxidation potentials depending on the distortion from planarity of the ligands . Palladium(II) complexes with 2,2'-biquinoline have been studied, where the ligand reacts with amino acids to form new complexes with different coordination modes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-biquinoline have been characterized through various analytical techniques. Vibrational frequencies and structural determinations have been performed using quantum chemical calculations and infrared spectroscopy, providing insights into the molecular structure of 2,2'-biquinoline . Additionally, the existence of tris 2,2'-biquinoline complexes in the solid state has been confirmed, with spectral and magnetic characterizations conducted on iron(II) complexes . These studies contribute to the understanding of the electronic and structural properties of 2,2'-biquinoline complexes, which are important for their potential applications in materials science and catalysis.
Aplicaciones Científicas De Investigación
Ligando en diodos emisores de luz (LED)
La 2,2'-Biquinolina puede utilizarse como ligando en la síntesis de complejos heterolépticos de Cu (I) para diodos emisores de luz (LED) . Esta aplicación es significativa en el campo de la optoelectrónica, donde los LED son ampliamente utilizados.
Tintes fosforescentes para imagenología de células vivas
Otra aplicación interesante de la this compound está en la creación de complejos catiónicos de iridio (III) como tintes fosforescentes para la imagenología de células vivas . Esto es particularmente útil en la investigación biológica donde la imagenología de células vivas es una técnica crucial.
Determinación espectrofotométrica del cobre
La this compound se utiliza como reactivo para la determinación espectrofotométrica del cobre . Esta aplicación es importante en la química analítica para la detección y cuantificación del cobre.
Indicador para la titulación de reactivos de organolitio
También sirve como indicador para la titulación de reactivos de organolitio, dando complejos de transferencia de carga de color amarillo verdoso . Esto es útil en la química sintética donde los reactivos de organolitio son comúnmente utilizados.
Generación de radicales alquilo
Las dihidroquinolinas alquilo-sustituidas derivadas de la this compound actúan como precursores radicales competentes con la capacidad de formar radicales alquilo primarios, secundarios y terciarios . Esto es significativo en la química orgánica para la formación de radicales alquilo.
Síntesis de un nuevo poliéster amida (PEA)
La this compound-7,7'-diildimetilamina se utiliza en la policondensación a baja temperatura, para sintetizar una nueva poliéster amida (PEA) que contiene unidades de biquinolina en la columna vertebral . Esta aplicación es relevante en el campo de la química de polímeros.
Mecanismo De Acción
Target of Action
2,2’-Biquinoline, also known as biquinolyl or cuproin , is an organic compound that primarily targets metal ions . It is a bidentate ligand, meaning it can bind to metal ions at two points . This property allows 2,2’-Biquinoline to form complexes with various metals, making it a valuable tool in the detection and quantification of trace metals .
Mode of Action
The interaction of 2,2’-Biquinoline with its targets involves the formation of a coordination complex . In this complex, the 2,2’-Biquinoline molecule acts as a ligand, binding to the metal ion at two points. This binding can induce changes in the properties of the metal ion, such as its color, making it detectable . For example, 2,2’-Biquinoline is known to react with monovalent copper ions to produce a purple color, making it a highly selective reagent for copper detection .
Biochemical Pathways
It is known that the compound can induce oxidative stress by increasing reactive oxygen species (ros) levels . This effect can potentially influence various biochemical pathways, particularly those involving redox reactions and cellular responses to oxidative stress .
Result of Action
The primary result of 2,2’-Biquinoline’s action is the formation of a detectable signal in the presence of certain metal ions . In addition, the compound has been found to have antitumor effects, inducing oxidative stress and DNA strand breaks in cancer cells, leading to apoptosis . It also exhibits excellent performance in photothermal conversion under the irradiation of NIR lasers .
Action Environment
The action, efficacy, and stability of 2,2’-Biquinoline can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal ions can be affected by the presence of other ions or molecules in the solution . Additionally, factors such as temperature, pH, and light exposure could potentially influence the compound’s stability and reactivity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,2’-Biquinoline is a bidentate ligand . Unlike the related complexes of 2,2’-bipyridine, the metal does not typically occupy the plane of the biquinoline . This unique property allows 2,2’-Biquinoline to interact with various enzymes, proteins, and other biomolecules in a distinct manner.
Cellular Effects
The cellular effects of 2,2’-Biquinoline are diverse and depend on the specific context. For instance, copper complexes with 2,2’-Biquinoline have been shown to enhance the antitumor effect on A549 2D and 3D lung cancer cell models . This suggests that 2,2’-Biquinoline can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,2’-Biquinoline involves its role as a bidentate ligand . It can form complexes with metals, which can then interact with biomolecules, leading to changes in gene expression and enzyme activity . The exact mechanism of action of 2,2’-Biquinoline is likely to be context-dependent and may vary depending on the specific biochemical reactions it is involved in.
Temporal Effects in Laboratory Settings
The effects of 2,2’-Biquinoline can change over time in laboratory settings. For instance, a photochromic complex based on 2,2’-Biquinoline exhibits heat-stable charge-separated states after photoinduced electron transfer (PET), accompanied by a broad optical absorption ranging from 250 to 1500 nm . This suggests that 2,2’-Biquinoline can have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its role as a bidentate ligand , it is plausible that 2,2’-Biquinoline could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Propiedades
IUPAC Name |
2-quinolin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTCSQBWLUUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059500 | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS] | |
| Record name | 2,2'-Biquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | 2,2'-Biquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
119-91-5 | |
| Record name | 2,2′-Biquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Biquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-BIQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-biquinolyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RO6GA6RP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-Biquinoline?
A1: 2,2'-Biquinoline has the molecular formula C18H12N2 and a molecular weight of 256.30 g/mol [, , ].
Q2: What spectroscopic techniques are typically used to characterize 2,2'-Biquinoline and its complexes?
A2: Researchers commonly employ a range of spectroscopic methods, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Raman spectroscopy to characterize 2,2'-Biquinoline and its complexes [, , , , , , , , , , , ].
Q3: How does the structure of 2,2'-Biquinoline influence its coordination behavior with metal ions?
A3: 2,2'-Biquinoline acts as a bidentate N-donor ligand, coordinating to metal centers through both nitrogen atoms [, , , , ]. This bidentate coordination often leads to the formation of stable chelate complexes with various metal ions [, , ].
Q4: How do substituents on the 2,2'-Biquinoline framework impact its photophysical properties?
A4: Substituents on the 2,2'-Biquinoline ring system can significantly influence the compound's photophysical properties, including absorption and emission spectra, excited state lifetimes, and redox potentials [, , , , ]. For example, electron-withdrawing groups like nitro groups can induce blue-shifts in absorption spectra, while electron-donating groups like diphenylamine moieties can cause red-shifts [].
Q5: What are some common applications of 2,2'-Biquinoline and its metal complexes?
A5: 2,2'-Biquinoline and its complexes find applications in various fields, including:
- Fluorescent Sensors: Derivatized 2,2'-Biquinoline incorporated into β-cyclodextrin dimers function as fluorescent sensors for steroid recognition [].
- Catalysis: Metal complexes of 2,2'-Biquinoline, particularly those of palladium, have demonstrated catalytic activity in organic reactions, including aerobic alcohol oxidation [, ].
- Photodynamic Therapy: Ruthenium(II) and Iridium(III) complexes incorporating 2,2'-Biquinoline exhibit potential as phototoxic anticancer agents in photodynamic therapy [].
- Electrochemical Applications: 2,2'-Biquinoline derivatives have been explored as electroauxiliaries for generating alkyl radicals via electrochemical methods [].
- Dye-Sensitized Solar Cells: Ruthenium complexes bearing 2,2'-Biquinoline ligands are investigated for their potential in dye-sensitized solar cells due to their red-shifted absorption properties [].
Q6: How does 2,2'-Biquinoline interact with TiO2 surfaces in dye-sensitized solar cells?
A6: Ruthenium(II) complexes containing 2,2'-Biquinoline derivatives as ligands can bind to TiO2 surfaces [, ]. This interaction is crucial for electron injection from the excited state of the ruthenium complex into the conduction band of TiO2, a key step in the operation of dye-sensitized solar cells.
Q7: What computational chemistry methods have been employed to study 2,2'-Biquinoline and its complexes?
A7: Density Functional Theory (DFT) calculations are frequently used to model and understand the electronic structures, vibrational properties, and reactivity of 2,2'-Biquinoline and its metal complexes [, , , ].
Q8: How does the structure-activity relationship (SAR) of 2,2'-Biquinoline guide the design of new derivatives?
A8: Understanding how specific substituents on the 2,2'-Biquinoline scaffold impact its electronic properties, coordination behavior, and reactivity allows researchers to fine-tune the properties of derivatives for desired applications [, , , , , ].
Q9: What is known about the stability of 2,2'-Biquinoline and its complexes under various conditions?
A9: The stability of 2,2'-Biquinoline complexes can vary depending on the metal ion, auxiliary ligands, and environmental conditions [, , , , , ]. For instance, some copper complexes are known to undergo reactions with dioxygen [].
Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of 2,2'-Biquinoline-based compounds?
A10: While specific formulation strategies are not detailed in the provided research, general approaches for improving the stability, solubility, and bioavailability of metal complexes include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

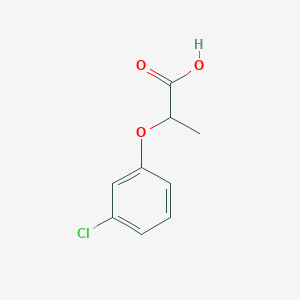
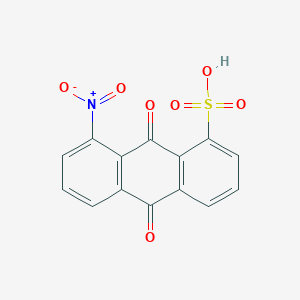
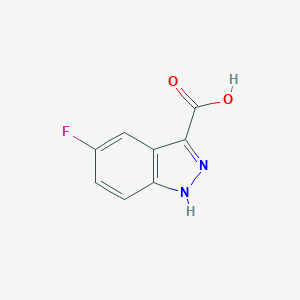


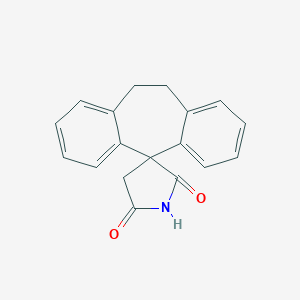

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
